![molecular formula C12H16ClNO B5711413 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine, also known as CHEPy, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a selective dopamine transporter ligand that has been used to investigate the role of dopamine in several neurological disorders. In
作用机制
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine acts as a competitive inhibitor of the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can lead to changes in behavior and cognition, depending on the brain region and the specific receptor subtypes that are activated.
Biochemical and Physiological Effects:
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has been shown to increase dopamine levels in several brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels has been associated with improvements in attention, working memory, and motor function. However, high doses of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine can lead to neurotoxicity and damage to dopaminergic neurons.
实验室实验的优点和局限性
The main advantage of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine is its high selectivity for the dopamine transporter, which allows for selective manipulation of dopamine levels in the brain. This makes it a valuable tool for investigating the role of dopamine in several neurological disorders. However, the neurotoxic effects of high doses of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine limit its use in long-term studies.
未来方向
There are several future directions for 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine research. One area of interest is the role of dopamine in drug addiction. 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for drug addiction. Another area of interest is the development of new dopamine transporter ligands with improved selectivity and lower toxicity. These ligands could be used to study the role of dopamine in several neurological disorders and may have therapeutic potential in the future.
Conclusion:
In conclusion, 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine is a valuable research tool that has been used to investigate the role of dopamine in several neurological disorders. Its high selectivity for the dopamine transporter allows for selective manipulation of dopamine levels in the brain, leading to improvements in behavior and cognition. However, the neurotoxic effects of high doses of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine limit its use in long-term studies. Future research on 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine could lead to new insights into the role of dopamine in several neurological disorders and may have therapeutic potential in the future.
合成方法
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine can be synthesized using a modified Mannich reaction. The reaction involves the condensation of 2-chlorophenethylamine with pyrrolidine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine.
科学研究应用
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has been extensively used as a research tool to investigate the role of dopamine in several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It is a potent and selective dopamine transporter ligand that binds to the dopamine transporter with high affinity. This allows researchers to selectively manipulate dopamine levels in the brain and study its effects on behavior and cognition.
属性
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUUTWORMMWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5467453 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)
![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)

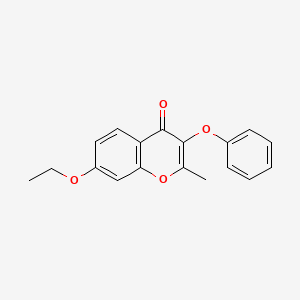
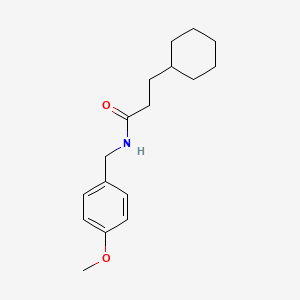
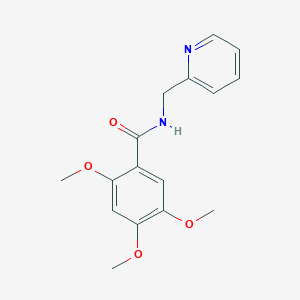
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)
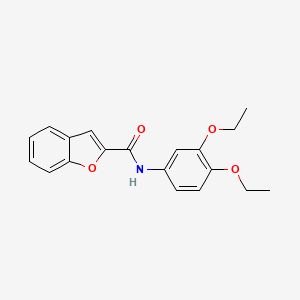
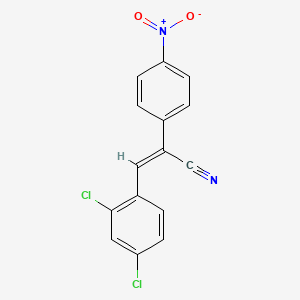
![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)